molecular formula C13H7N3S B1598671 5-Isothiocyanato-1,10-phenanthroline CAS No. 75618-99-4

5-Isothiocyanato-1,10-phenanthroline

Cat. No. B1598671
CAS RN: 75618-99-4
M. Wt: 237.28 g/mol
InChI Key: TZAFRFYNRUUPFS-UHFFFAOYSA-N
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Description

5-Isothiocyanato-1,10-phenanthroline (ICPT) is an organic compound that belongs to the family of phenanthrolines. It is a versatile molecule that has been widely used in scientific research due to its unique chemical properties. ICPT is a potent chelating agent that can bind to metal ions, making it useful in a variety of applications, including catalysis, electrochemistry, and biological assays.

Scientific Research Applications

Synthesis and Reactivity

  • 5-Isothiocyanato-1,10-phenanthroline is synthesized through the reduction of 5-nitro-1,10-phenanthroline, followed by treatment with thiophosgene. This compound is a highly reactive ligand, forming covalently bonded nanohybrid structures in metal complex-silica systems under mild conditions (Khimich et al., 2006).

Crystal Structure Analysis

  • The crystal structure of complexes like (isothiocyanato)dicarbonyl-1,10-phenanthroline(2-methylallyl)molybdenum has been studied, revealing an octahedral arrangement of ligands and providing insights into the molecular configuration (Graham & Fenn, 1970).

Catalysis in Chemical Reactions

  • 1,10-phenanthroline-catalyzed reactions, like the tandem reaction of 2-iodoaniline with isothiocyanate, offer environmentally benign routes for preparing compounds such as 2-aminobenzothiazoles, showcasing broad substrate scope and metal-free catalysis (Zhang et al., 2012).

Application in Biosensors and Biofuel Cells

  • Some 1,10-phenanthroline derivatives are used in developing biosensors and biofuel cells. These derivatives, especially those with amino groups, act as redox mediators for enzymes like glucose oxidase, highlighting their potential in nanobiotechnological tools (Oztekin et al., 2010).

DNA Interaction Studies

  • Platinum(II) complexes with methylated derivatives of 1,10-phenanthroline have been studied for their DNA binding and biological activity, providing insights into molecular structures and biological functions (Brodie et al., 2004).

Electrochemical and Spectroscopic Characterization

  • Studies on the electrochemical properties of 1,10-phenanthroline derivatives, like 4,7-diamino-1,10-phenanthrolines, contribute to understanding their potential in various applications, including energy storage and sensing technologies (Nycz et al., 2019).

Sequence-Specific DNA Scission

  • Research on 1,10-phenanthroline-copper(I) complexes demonstrates their ability to achieve sequence-specific scission of DNA, a technique useful in genetic engineering and molecular biology (Chen et al., 1993).

Detection and Binding of Uranium

  • Monoclonal antibodies specific to chelated uranium(VI) have been generated using derivatives of 1,10-phenanthroline, illustrating applications in environmental monitoring and possibly in clinical diagnostics (Blake II et al., 2004).

Recognition of Copper Ion and Hydrogen Peroxide Sensing

  • The electrochemical behavior of 1,10-phenanthroline on carbon nanotube surfaces has been explored for selective recognition of copper ions and hydrogen peroxide sensing, indicating applications in environmental monitoring and healthcare (Gayathri & Kumar, 2014).

properties

IUPAC Name

5-isothiocyanato-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3S/c17-8-16-11-7-9-3-1-5-14-12(9)13-10(11)4-2-6-15-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAFRFYNRUUPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392422
Record name 5-isothiocyanato-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isothiocyanato-1,10-phenanthroline

CAS RN

75618-99-4
Record name 5-isothiocyanato-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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